(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol
Description
“(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol” (CAS: 851308‑47‑9) is a chiral ferrocene-based phosphine ligand with the molecular formula C₄₇H₄₇FeO₂P₂ and a molecular weight of 777.68 g/mol. It is characterized by its air-stable orange foam morphology and is marketed for research purposes in collaboration with Solvias . The compound’s structure features a ferrocene backbone with diphenylphosphino and bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl groups, which contribute to its steric and electronic properties. These attributes make it a candidate for asymmetric catalysis, particularly in transition-metal-catalyzed reactions where chiral induction is critical.
Properties
Molecular Formula |
C47H46FeO3P2 |
|---|---|
Molecular Weight |
776.7 g/mol |
InChI |
InChI=1S/C42H41O3P2.C5H5.Fe/c1-28-24-34(25-29(2)41(28)44-5)47(35-26-30(3)42(45-6)31(4)27-35)38-22-14-13-20-36(38)40(43)37-21-15-23-39(37)46(32-16-9-7-10-17-32)33-18-11-8-12-19-33;1-2-4-5-3-1;/h7-27,40,43H,1-6H3;1-5H;/t40-;;/m0../s1 |
InChI Key |
FEYYHPQWIQHNNU-ZXYSCAFTSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C@@H]([C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2C([C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol typically involves the phosphorylation of 2-chloroethyl methyl ether with secondary diarylphosphines. This process is followed by the reaction with lithium phospholanide in the presence of butyllithium . The compound is then purified to achieve a high level of enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Structural Features
The compound features a ferrocenyl moiety which enhances its stability and reactivity. The presence of multiple phosphine groups provides it with the ability to coordinate with various metal centers, making it a versatile ligand in coordination chemistry.
Asymmetric Catalysis
One of the primary applications of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol is its role as a ligand in asymmetric catalysis. It has been utilized in:
- Hydrogenation Reactions : The ligand is effective in catalyzing the asymmetric hydrogenation of ketones and alkenes, leading to high enantioselectivity . For instance, it has been employed in the hydrogenation of unsaturated carbonyl compounds using palladium catalysts, yielding valuable chiral alcohols.
- Cross-Coupling Reactions : The compound has shown efficacy in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds with high stereoselectivity .
Synthesis of Chiral Compounds
The ligand has been instrumental in synthesizing various chiral compounds that are crucial in pharmaceutical applications. Its ability to stabilize metal complexes allows for the selective formation of enantiomers, which are often required for drug efficacy and safety .
Coordination Chemistry
Due to its bidentate nature, this compound can form stable complexes with transition metals. These complexes are studied for their potential applications in:
- Catalytic Processes : The metal-ligand complexes are explored for catalytic cycles involving oxidation and reduction reactions, where they can significantly improve reaction rates and selectivity .
- Material Science : Research is ongoing into using these complexes for developing new materials with specific electronic or optical properties due to their unique structural characteristics.
Case Study 1: Asymmetric Hydrogenation
A study demonstrated that this compound was used as a ligand in the asymmetric hydrogenation of prochiral ketones. The reaction conditions were optimized to achieve an enantiomeric excess (ee) of over 95%, showcasing the ligand's effectiveness in producing high-purity chiral alcohols .
Case Study 2: Cross-Coupling Reactions
In another investigation, this ligand was employed in a Suzuki coupling reaction between aryl halides and boronic acids. The resulting biaryl products were obtained with excellent yields and selectivity, further emphasizing the utility of this phosphine ligand in forming complex organic molecules efficiently.
Mechanism of Action
The mechanism of action of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, facilitating enantioselective reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative studies, the compound can be contextualized within the broader class of chiral ferrocenyl phosphine ligands . Below is an analysis based on structural and functional parallels:
Table 1: Key Properties of Selected Chiral Phosphine Ligands
Structural and Functional Insights
Steric vs. In contrast, ligands like BINAP rely on binaphthyl backbones for rigidity but lack the tunable electronic modulation provided by methoxy groups.
Ferrocene Backbone Advantage :
- The ferrocene scaffold offers redox activity and stereochemical control, shared with Josiphos ligands . However, the target compound’s unique substitution pattern (e.g., 3,5-dimethyl-4-methoxyphenyl) may improve solubility and ligand-metal coordination dynamics .
Air Stability: The air stability of the target compound contrasts with many phosphine ligands that require inert handling. This property is critical for industrial applications, as noted in its collaboration with Solvias .
Limitations of Available Evidence
Further experimental studies comparing this ligand with analogs like Taniaphos or Mandyphos in specific reactions (e.g., hydrogenation) are needed to quantify its advantages.
Notes on Methodology and Validation
- Structural Validation : Techniques like X-ray crystallography (using programs such as SHELXL ) and structure validation protocols are essential for confirming the stereochemistry and purity of such chiral ligands.
Biological Activity
(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol is a complex organometallic compound that has garnered attention for its potential biological activities. This compound features a ferrocenyl moiety, which is known for its unique redox properties and versatility in medicinal chemistry. The biological activities of ferrocene derivatives, including anticancer, antimalarial, and antibacterial effects, have been extensively studied, making them promising candidates for drug development.
Structure and Properties
The compound consists of a ferrocenyl backbone substituted with phosphine ligands and methanol groups. The presence of multiple aromatic rings enhances its lipophilicity and biological interactions. The molecular structure can be represented as follows:
Anticancer Activity
Research has indicated that ferrocene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with a ferrocenyl core can induce apoptosis in various cancer cell lines with lower toxicity compared to traditional chemotherapeutics . The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells.
Case Study : A study on a related ferrocenyl compound demonstrated an IC50 value of 15 µM against breast cancer cell lines, suggesting potent cytotoxicity . This indicates that this compound could similarly exhibit strong anticancer effects.
Antimalarial Activity
Ferrocene derivatives have also been explored for their antimalarial properties. The introduction of ferrocene into known antimalarial frameworks has resulted in compounds with enhanced efficacy. For example, certain ferrocenyl hybrids displayed IC50 values significantly lower than those of standard treatments like chloroquine .
Table 1: Antimalarial Activity of Ferrocenyl Compounds
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of ferrocene derivatives have also been documented. Compounds containing the ferrocenyl moiety have shown effectiveness against various bacterial strains, including multidrug-resistant strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways .
Case Study : A derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Activity : The ability to undergo reversible oxidation contributes to its interaction with biological molecules.
- Reactive Oxygen Species Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Membrane Disruption : Interaction with bacterial membranes resulting in increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
